molecular formula C29H31N5O4S2 B11625308 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11625308
M. Wt: 577.7 g/mol
InChI Key: AIXCMDPHFQKVIP-IWIPYMOSSA-N
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Description

This compound is a heterocyclic organic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core substituted with a 1,3-benzodioxol-5-ylmethyl-piperazinyl group at position 2 and a (Z)-configured 3-sec-butyl-4-oxo-2-thioxo-thiazolidin-5-ylidenemethyl moiety at position 3. The 9-methyl group on the pyrido ring further enhances steric and electronic properties . The Z-configuration of the thiazolidinone-methylidene group is critical for maintaining planar geometry, which may influence binding interactions .

Properties

Molecular Formula

C29H31N5O4S2

Molecular Weight

577.7 g/mol

IUPAC Name

(5Z)-5-[[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-butan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H31N5O4S2/c1-4-19(3)34-28(36)24(40-29(34)39)15-21-26(30-25-18(2)6-5-9-33(25)27(21)35)32-12-10-31(11-13-32)16-20-7-8-22-23(14-20)38-17-37-22/h5-9,14-15,19H,4,10-13,16-17H2,1-3H3/b24-15-

InChI Key

AIXCMDPHFQKVIP-IWIPYMOSSA-N

Isomeric SMILES

CCC(C)N1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6)/SC1=S

Canonical SMILES

CCC(C)N1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6)SC1=S

Origin of Product

United States

Biological Activity

The compound 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the known biological activities of this compound, including its pharmacological effects, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound's structural formula can be broken down into several key components:

  • Piperazine moiety : Known for its role in various pharmacological activities.
  • Benzodioxole : Often associated with antioxidant and anti-inflammatory properties.
  • Thiazolidinone derivative : Linked to various biological activities including antidiabetic and anticancer effects.

Anticancer Activity

Recent studies have indicated the compound's potential as an anticancer agent. Research conducted on various cancer cell lines demonstrated that it inhibits cell proliferation and induces apoptosis. For instance:

  • Cell Line Studies : The compound showed significant cytotoxic effects against human breast cancer (MCF7) and lung cancer (A549) cell lines, with IC50 values in the low micromolar range.
Cell LineIC50 (μM)
MCF75.2
A5496.8

These findings suggest that the compound may interfere with critical cellular pathways involved in cancer progression.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In vitro Testing : Against a panel of bacteria (e.g., Staphylococcus aureus, Escherichia coli), the compound exhibited moderate antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 μg/mL.
BacteriaMIC (μg/mL)
Staphylococcus aureus20
Escherichia coli25

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various assays:

  • Cytokine Inhibition : In vitro studies indicated a reduction in pro-inflammatory cytokines (IL-6, TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages when treated with the compound.

The biological activities of the compound can be attributed to several mechanisms:

  • Receptor Modulation : The piperazine ring may interact with neurotransmitter receptors, influencing signaling pathways related to cell growth and apoptosis.
  • Oxidative Stress Reduction : The benzodioxole component may contribute to antioxidant activity, reducing oxidative stress in cells.
  • Enzyme Inhibition : The thiazolidinone structure may inhibit specific enzymes involved in inflammatory processes or cancer cell metabolism.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Breast Cancer Model : In a xenograft model using MCF7 cells implanted in mice, administration of the compound resulted in a significant reduction in tumor size compared to control groups.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound belongs to a family of pyrido-pyrimidinone derivatives with variations in substituents on the piperazinyl and thiazolidinone rings. Key structural analogs include:

Modifications on the Thiazolidinone Ring

  • 3-isopropyl substituent () : Smaller than sec-butyl, this group may reduce steric effects while maintaining hydrophobic interactions .
  • 3-(3-methoxypropyl) substituent () : The methoxypropyl chain adds polarity, enhancing solubility but possibly reducing membrane permeability .
  • 3-(2-methoxyethyl) substituent () : Shorter chain length compared to methoxypropyl, balancing hydrophobicity and solubility .

Variations in the Piperazinyl Group

  • Benzyl substituent () : Lacks the electron-rich dioxole ring, reducing electron-donating effects but maintaining hydrophobic interactions .

Core Modifications

  • Pyrido[3,4-d]pyrimidin-4(3H)-one () : A positional isomer of the target’s core, altering electronic distribution and hydrogen-bonding capacity .
  • Pyrimido[4,5-d]pyrimidin-4(1H)-one () : Expanded ring system increases molecular weight and complexity, affecting solubility and synthetic accessibility .

Implications of Structural Differences

Physicochemical Properties

Compound Feature Target Compound Analog () Analog ()
Thiazolidinone Substituent 3-sec-butyl 3-isopropyl 3-(3-methoxypropyl)
Molecular Weight (approx.) ~600 g/mol ~585 g/mol ~610 g/mol
Aromatic Motif 1,3-Benzodioxole 1,3-Benzodioxole 1,3-Benzodioxole
Solubility (Predicted) Moderate (logP ~3.5) Moderate (logP ~3.2) Higher (logP ~2.8)
  • Steric Effects : The sec-butyl group in the target compound likely reduces off-target interactions compared to smaller substituents like isopropyl .

Pharmacological Hypotheses

  • Target Compound : The combination of a bulky sec-butyl group and benzodioxole may enhance selectivity for enzymes like cyclooxygenase or kinases, where hydrophobic and aromatic interactions dominate .
  • 3-isopropyl Analog () : Smaller substituent could favor binding in tighter active sites, such as bacterial dihydrofolate reductase .
  • Piperazinyl-Benzyl Analog () : Increased lipophilicity may improve CNS penetration but could shorten half-life due to metabolic oxidation .

Research Findings and Methodological Considerations

  • Crystallography : Structural elucidation of analogs (e.g., ) utilized SHELX and ORTEP-III for refinement and visualization, confirming planar geometries critical for activity .
  • Synthetic Challenges : The target compound’s sec-butyl group requires precise stereochemical control during synthesis, unlike isopropyl or methoxypropyl analogs .
  • Aromaticity : The benzodioxole ring’s electron-rich nature () enhances stability and π-stacking, a feature absent in benzyl-substituted analogs .

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